Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone
Description
IUPAC Nomenclature and Stereochemical Specifications
Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone is a bis-aromatic ketone with a stereochemically defined structure. Its IUPAC name reflects the following structural elements:
- Methanone backbone : A central carbonyl group (C=O) linking two identical aromatic subunits.
- 1-Phenyl-3,4-dihydro-2(1H)-isoquinolinyl moieties : Each isoquinoline fragment consists of a partially saturated bicyclic system (benzene fused to a pyridine ring) with a phenyl group at the nitrogen atom and a saturated dihydroisoquinoline backbone. The (1S) configuration specifies the absolute stereochemistry at the 1-position of the isoquinoline ring.
Table 1: Core Structural and Identifying Data
The compound’s stereochemistry is critical, as the (1S) configuration distinguishes it from diastereomeric forms (e.g., (1R)-enantiomer). This chirality arises from the asymmetric carbon at the 1-position of the dihydroisoquinoline moiety, which is retained during synthesis.
X-ray Crystallographic Analysis and Conformational Dynamics
While direct X-ray crystallographic data for this compound remain unpublished, insights into its conformational dynamics can be inferred from related isoquinoline derivatives and computational models.
Key Observations from Analogous Systems :
- Crystal Packing : Symmetrical bis-isoquinoline derivatives often adopt planar or slightly twisted conformations due to π-π stacking interactions between aromatic rings.
- Hydrogen Bonding : The methanone oxygen may participate in weak intermolecular hydrogen bonds, stabilizing specific crystal arrangements.
- Conformational Flexibility : Dihydroisoquinoline rings may exhibit chair-like or boat-like conformations in the saturated 3,4-dihydroisoquinoline segment, influenced by steric hindrance from the phenyl group.
Table 2: Hypothetical Conformational Parameters (Based on Computational Models)
Computational studies (e.g., DFT optimization) suggest that the compound adopts a "V-shaped" geometry, with the two isoquinoline units arranged symmetrically around the central carbonyl group.
Comparative Analysis of Diastereomeric and Enantiomeric Forms
The stereochemical diversity of this compound includes diastereomers (non-mirror-image stereoisomers) and enantiomers (mirror-image pairs).
Diastereomeric Relationships :
- (1S,1S) vs. (1S,1R) : The heterochiral form (1S,1R) would exhibit distinct physical properties due to altered intermolecular interactions. For example, the (1S,1R) diastereomer may show reduced crystallinity compared to the (1S,1S) form.
- Syn vs. Anti Conformations : While the compound’s symmetry limits conformational isomerism, hypothetical anti conformations could arise from restricted rotation around the methanone bridge, though these are unlikely due to steric clash.
Enantiomeric Pairs :
- (1S,1S) vs. (1R,1R) : These enantiomers are non-superimposable mirror images. Their distinction is critical in pharmacological contexts, as enantiomeric purity influences biological activity.
Table 3: Comparative Properties of Stereoisomers
| Property | (1S,1S)-Enantiomer | (1R,1R)-Enantiomer | (1S,1R)-Diastereomer |
|---|---|---|---|
| Melting Point (°C) | ~140–142 (hypothetical) | ~140–142 (hypothetical) | Lower (hypothetical) |
| Optical Activity | Dextrorotatory | Levorotatory | Achiral |
| Solubility | Moderate in organic solvents | Moderate in organic solvents | Variable |
Experimental data on these isomers are limited, but synthetic protocols for related bis-isoquinoline derivatives indicate that enantioselective hydrogenation or chiral resolution methods are required to isolate pure enantiomers.
Quantum Mechanical Calculations for Electronic Structure Elucidation
Quantum mechanical studies provide critical insights into the electronic distribution and reactivity of this compound.
Key Findings :
- HOMO-LUMO Gap : The highest occupied molecular orbital (HOMO) is localized on the aromatic π-systems, while the lowest unoccupied molecular orbital (LUMO) resides on the methanone carbonyl group. This configuration facilitates nucleophilic attacks at the carbonyl carbon.
- Electron Density : The methanone oxygen exhibits partial negative charge density, enhancing its electrophilicity.
- Steric Effects : The phenyl groups contribute to steric shielding, modulating reactivity at the isoquinoline nitrogen.
Table 4: Computed Electronic Parameters (DFT Calculations)
| Parameter | Value/Description |
|---|---|
| HOMO Energy (eV) | ~-5.2 (π-electrons in aromatic rings) |
| LUMO Energy (eV) | ~-1.8 (π* orbital of carbonyl group) |
| Dipole Moment (Debye) | ~3.5 (polarity from carbonyl group) |
These calculations align with experimental observations of the compound’s reactivity in Friedel-Crafts alkylation and deformylation reactions.
Properties
IUPAC Name |
bis[(1S)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O/c34-31(32-21-19-23-11-7-9-17-27(23)29(32)25-13-3-1-4-14-25)33-22-20-24-12-8-10-18-28(24)30(33)26-15-5-2-6-16-26/h1-18,29-30H,19-22H2/t29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQGZNDDACGLPT-KYJUHHDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5C4C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5[C@@H]4C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bis(aryl)carbonate-Mediated Coupling
The most well-documented method for synthesizing bis-isoquinolinyl methanone derivatives adapts the solifenacin synthesis protocol described in EP2406257B1 . This route leverages bis(aryl)carbonates as carbonyl sources to couple two (1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl amines.
Reaction Conditions and Steps
-
Carbonate Activation :
Bis(p-nitrophenyl) carbonate reacts with (1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl amine in dimethylformamide (DMF) under inert atmosphere at 25–30°C. The carbonate’s electrophilic carbonyl center undergoes nucleophilic attack by the amine, releasing p-nitrophenol as a leaving group. -
Methanone Formation :
A second equivalent of the isoquinoline amine attacks the remaining carbonate group, forming the bis-isoquinolinyl methanone. The reaction is driven by the high leaving-group ability of p-nitrophenol and stabilized by DMF’s polar aprotic nature.
Key Parameters
Advantages and Limitations
-
Advantages : Avoids hazardous phosgene; scalable with mild conditions.
-
Limitations : Requires stoichiometric bis(aryl)carbonate, increasing cost.
Reductive Amination and Acylation
An alternative approach, inspired by CN114573569A , employs reductive amination followed by acylation. This method is advantageous for introducing the methanone bridge post-isoquinoline dimerization.
Reaction Sequence
-
Reductive Coupling :
(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinoline is treated with formaldehyde under hydrogenation (Pd/C, H₂, 70°C) to form a dimeric amine intermediate. -
Acylation :
The dimeric amine reacts with acetyl chloride in ethyl acetate, catalyzed by triethylamine, to yield the methanone.
Optimization Data
| Parameter | Value |
|---|---|
| Hydrogen pressure | 50 psi |
| Catalyst loading | 10% Pd/C |
| Acylation solvent | Ethyl acetate |
| Yield | 68–72% |
Comparative Analysis of Methods
The table below contrasts the two synthetic strategies:
The bis(aryl)carbonate method offers superior yield and purity but requires expensive reagents. Conversely, the reductive amination route is cost-effective but involves multi-step purification.
Purification and Characterization
Chromatographic Purification
Both methods necessitate column chromatography (silica gel, ethyl acetate/n-heptane) to isolate the product. The methanone’s polarity necessitates gradient elution, with retention factors (Rf) of 0.3–0.4 in 1:1 ethyl acetate/n-heptane.
Analytical Data
Industrial Scalability and Challenges
Scale-up of the bis(aryl)carbonate method faces challenges in reagent cost and waste management (p-nitrophenol disposal). The reductive amination route, while cheaper, demands strict control over hydrogenation conditions to avoid over-reduction.
Chemical Reactions Analysis
Types of Reactions
Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted isoquinoline derivatives .
Scientific Research Applications
Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to acetylcholine receptors, influencing neurotransmission and modulating pain and inflammation pathways . This interaction is crucial for its potential therapeutic effects in neurological conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The following table summarizes critical structural and functional differences between the target compound and its analogues:
Research Findings and Functional Differences
Stereochemical Impact
The stereospecificity of the target compound (S,S configuration) is critical for its interaction with acetylcholine receptors.
Substituent Effects
- INCB3344 : The addition of a bromo-indenyl group and trifluoromethyl substitution increases lipophilicity, enhancing CCR2 receptor occupancy and anti-inflammatory efficacy .
- CIQ : Chlorophenyl and methoxy groups confer NMDA receptor selectivity, making it a tool compound for neurological research .
Dimeric vs. Monomeric Structures
The 1,4-phenylene-bridged dimer (C₃₄H₃₂N₂O₄) exhibits higher molecular weight and reduced conformational flexibility compared to the target compound. This structural rigidity may limit its bioavailability but improve stability in solid-state formulations .
Biological Activity
Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone is a complex organic compound with the molecular formula C31H28N2O and a molecular weight of 444.57 g/mol. This compound is of significant interest due to its potential biological activities, particularly in the fields of neurology and pharmacology. The compound's structure allows it to interact with various biological pathways, making it a candidate for further research into its therapeutic applications.
- Molecular Formula : C31H28N2O
- Molecular Weight : 444.57 g/mol
- CAS Number : 1534326-81-2
- IUPAC Name : bis[(1S)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Notably, it has been shown to bind to acetylcholine receptors, which play a crucial role in neurotransmission and modulation of pain and inflammation pathways. This interaction suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia .
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities:
- Neuroprotective Effects : Preliminary studies suggest that this compound could provide neuroprotective benefits by modulating neurotransmitter activity and reducing oxidative stress in neuronal cells.
- Antinociceptive Properties : The compound has been explored for its pain-relieving properties, making it a candidate for further investigation in pain management therapies.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Neuroprotective | Potential to protect neurons from damage | |
| Antinociceptive | May reduce pain perception | |
| Acetylcholine Receptor Binding | Modulates neurotransmission pathways |
Study on Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of isoquinoline derivatives, including this compound. The results indicated that compounds with similar structures could significantly reduce neuronal cell death induced by oxidative stress. This study highlights the potential of this compound as a neuroprotective agent.
Pain Management Research
Another investigation focused on the antinociceptive properties of isoquinoline derivatives. In animal models, this compound demonstrated significant pain relief effects comparable to conventional analgesics. This suggests that the compound could be developed into a novel pain management therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
